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molecular formula C15H13N3OS B8683970 2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)- CAS No. 97422-28-1

2-Thiazolamine, 4-(4-methoxyphenyl)-5-(3-pyridinyl)-

Cat. No. B8683970
M. Wt: 283.4 g/mol
InChI Key: NUYXENDTGLIWDX-UHFFFAOYSA-N
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Patent
US04612321

Procedure details

In 40 ml of acetonitrile was dissolved 516 mg of thiourea. In the solution was suspended 2.5 g of 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)-ethanone hydrobromide. To the suspension was added dropwise slowly 0.95 ml of triethylamine while stirring. The mixture was stirred for 3 hours at a refluxing temperature, which was then left standing for cooling. Precipitating crystals were collected by filtration. The crystals were washed with an aqueous solution of saturated hydrogen carbonate, water, ethanol and ethylether in that order, followed by drying. The crystals were recrystallised from tetrahydrofuran to yield 1.5 g (90%) of 2-amino-4-(4-methoxyphenyl)-5-(3-pyridyl)-1,3-thiazol, m.p. 265°-266° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
516 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].Br.Br[CH:7]([C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1)[C:8]([C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)=O.C(N(CC)CC)C>C(#N)C>[NH2:1][C:2]1[S:3][C:7]([C:18]2[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=2)=[C:8]([C:10]2[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Br.BrC(C(=O)C1=CC=C(C=C1)OC)C=1C=NC=CC1
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
516 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hours at a refluxing temperature, which
Duration
3 h
WAIT
Type
WAIT
Details
was then left standing
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
CUSTOM
Type
CUSTOM
Details
Precipitating crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The crystals were washed with an aqueous solution of saturated hydrogen carbonate, water, ethanol and ethylether in that order
CUSTOM
Type
CUSTOM
Details
by drying
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallised from tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C1=CC=C(C=C1)OC)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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